molecular formula C14H19N3O4 B1337198 FA-Gly-val-NH2 CAS No. 67607-49-2

FA-Gly-val-NH2

Cat. No. B1337198
CAS RN: 67607-49-2
M. Wt: 293.32 g/mol
InChI Key: WKUJNPGXTNWFHD-GFUIURDCSA-N
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Description

FA-Gly-val-NH2 is a dipeptide synthesized by coupling of glycine and valine with a phenylalanine group via peptide bonds. It has a molecular formula of C14H19N3O4 and a molecular weight of 293.32 g/mol .


Synthesis Analysis

A practical synthetic method for furylacryloyl dipeptides like FA-Gly-val-NH2 has been developed . This strategy is efficient and has been used for the synthesis of similar compounds like FA-Gly-Leu-NH2 .


Molecular Structure Analysis

The molecular structure of FA-Gly-val-NH2 consists of 14 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . More detailed structural information can be obtained from resources like PubChem .


Chemical Reactions Analysis

FA-Gly-val-NH2, like other furylacryloyl dipeptides, can be used in various chemical reactions. For instance, they have been used for continuous spectrophotometric assays of various proteases .


Physical And Chemical Properties Analysis

FA-Gly-val-NH2 has a molecular weight of 293.32 g/mol . More detailed physical and chemical properties can be obtained from resources like PubChem .

Scientific Research Applications

Horseradish Peroxidase-catalyzed Oligomerization

Ferulic acid (FA) oligomerization on a template of a tyrosine-containing tripeptide illustrates the potential of FA in creating cross-linked structures with peptides. This process, catalyzed by horseradish peroxidase, forms hetero-oligomers of FA linked by dehydrogenation to peptidyl tyrosine, showcasing FA's utility in biochemical modifications and possibly in the regulation of plant cell wall tissue growth (Oudgenoeg et al., 2002).

Reversible Fluorescent Probe for Formaldehyde Detection

FA has been utilized in the development of a reversible fluorescent probe for the detection of formaldehyde in living cells and in vivo. This probe, which undergoes intracellular aldimine condensation with FA resulting in C=N isomerization, demonstrates FA's role in innovative biomedical applications, particularly in real-time detection of formaldehyde concentration in organisms (Song et al., 2018).

Green Synthesis of Glyco-Phenol

FA has been used in the green synthesis of a new glyco-phenol by enzymatic coupling with glucosamine, presenting an environmentally friendly process. This synthesis highlights FA's potential in creating new derivatives with enhanced functional properties for applications in antioxidant and antiproliferative activities (Aljawish et al., 2021).

Copolymerization with Glycine

The copolymerization of FA with glycine to develop a highly thermostable aromatic-aliphatic poly(ester-amide) demonstrates the versatility of FA in polymer chemistry. This copolymerization process leads to materials with potential applications in high-temperature stable products (Goto et al., 2017).

Supramolecular Architectures for Targeted Cancer Therapy

FA has been involved in the construction of supramolecular architectures with poly(N-allyl glycine) for targeted cancer therapy. This study underscores the potential of FA in biomedical engineering, particularly in designing drug delivery systems with enhanced therapeutic efficacy (Liu et al., 2022).

Future Directions

FA-Gly-val-NH2, like other furylacryloyl dipeptides, has potential for use in various research and industrial applications. It can be used for the synthesis of other compounds, in enzymatic assays, and potentially in the development of new pharmaceuticals .

properties

IUPAC Name

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)13(14(15)20)17-12(19)8-16-11(18)6-5-10-4-3-7-21-10/h3-7,9,13H,8H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19)/b6-5+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUJNPGXTNWFHD-GFUIURDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 7019916

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Rao, R Huan, Y Chen, X Xiao, W Li, H He - International Journal of …, 2023 - mdpi.com
… However, unlike the protease MCP-02, EK4-1 could not degrade FA-Gly-Val-NH2, suggesting that it might also select amino acids at the P position of the substrate. …
Number of citations: 7 www.mdpi.com

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